molecular formula C17H16N2O2 B4239005 N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide

N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide

Cat. No. B4239005
M. Wt: 280.32 g/mol
InChI Key: ZFNNZMMEBJSKSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide, commonly known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.37 g/mol.

Mechanism of Action

CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, CPP inhibits the influx of calcium ions into the neuron, which is necessary for the initiation of long-term potentiation (LTP), a process that is important for learning and memory.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPP has been shown to improve cognitive function in models of Alzheimer's disease and traumatic brain injury. CPP has also been shown to have anticonvulsant properties and can be used to treat seizures. However, CPP can also have negative effects on the cardiovascular system, such as decreasing heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using CPP in lab experiments is its selectivity for the NMDA receptor, which allows for specific targeting of this receptor in neurological studies. Additionally, CPP is relatively stable and can be easily synthesized in the lab. However, one limitation of using CPP is its potential toxicity and negative effects on the cardiovascular system, which can limit its use in certain studies.

Future Directions

There are several future directions for the use of CPP in scientific research. One area of interest is the role of the NMDA receptor in depression and anxiety disorders. CPP has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential use in the treatment of these disorders. Additionally, CPP may have potential use in the treatment of chronic pain, as the NMDA receptor has been shown to be involved in the development of chronic pain conditions. Finally, further research is needed to determine the optimal dosage and administration of CPP for use in scientific research.

Scientific Research Applications

CPP has been shown to have a variety of scientific research applications, particularly in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, CPP can be used to study the role of this receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-4-3-5-16(10-12)21-13(2)17(20)19-15-8-6-14(11-18)7-9-15/h3-10,13H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNNZMMEBJSKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-(3-methylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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